6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine
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Overview
Description
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The chlorination at the 6 and 3 positions can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 3 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted imidazo[1,2-A]pyrimidines, N-oxides, and dihydro derivatives, which can have varied applications depending on the substituents introduced .
Scientific Research Applications
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific application and the substituents present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-A]pyrimidine: Without the chlorine substituents.
6-Chloroimidazo[1,2-A]pyridine: Lacks the chloromethyl group at the 3 position.
Uniqueness
6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of both chlorine atoms and the chloromethyl group, which confer distinct chemical reactivity and potential for diverse applications. Its fused bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
6-chloro-3-(chloromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c8-1-6-3-11-7-10-2-5(9)4-12(6)7/h2-4H,1H2 |
InChI Key |
WCOCKBQIHQFIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)CCl |
Origin of Product |
United States |
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